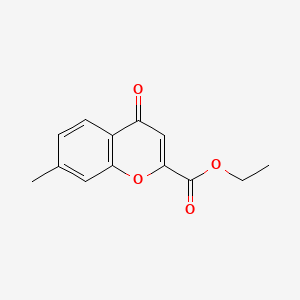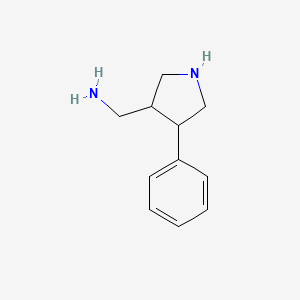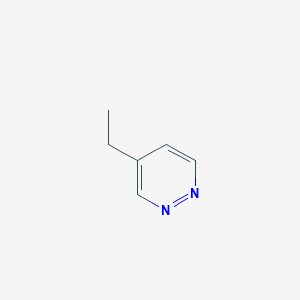
potassium di-tert-butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
potassium di-tert-butyl phosphate can be synthesized through several methods. One common method involves the esterification of phosphoric acid with tert-butanol under acidic or basic conditions . Another method involves the reaction of phosphorus trichloride with tert-butanol in the presence of a base such as triethylamine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production and high purity .
Analyse Des Réactions Chimiques
potassium di-tert-butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyl phosphate oxide.
Reduction: Reduction reactions can convert it to di-tert-butyl phosphite.
Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include various esters and phosphates .
Applications De Recherche Scientifique
potassium di-tert-butyl phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of di-tert-butyl phosphate involves its ability to act as a ligand in various chemical reactions. It stabilizes and activates the central metal atom in transition metal-catalyzed reactions, facilitating the formation of C-O, C-N, and C-C bonds . Its molecular targets include various metal ions and organic substrates, and it participates in pathways involving esterification and phosphorylation .
Comparaison Avec Des Composés Similaires
potassium di-tert-butyl phosphate can be compared with other similar compounds such as:
Di-tert-butyl phosphite: Used as a solvent and antioxidant.
Dibutyl phosphate: Used in the synthesis of glycosyl phosphates and as a catalyst in polymerization reactions.
Di-tert-butyl (chloromethyl) phosphate: Used in the formation of phosphon-oxymethyl prodrugs.
This compound is unique in its ability to act as an intermediate in the synthesis of various prodrugs and its use in the preparation of Nasicon-type phosphates .
Propriétés
Formule moléculaire |
C8H18O4P- |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ditert-butyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)/p-1 |
Clé InChI |
YEWZQCDRZRYAEB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OP(=O)([O-])OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B8790995.png)






